



Application Notes and Protocols for BAR502 Administration by Oral Gavage

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Compound of Interest		
Compound Name:	BAR502	
Cat. No.:	B605914	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral gavage administration of **BAR502**, a dual agonist for the Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1).

Introduction

BAR502 is a non-bile acid, steroidal dual ligand for FXR and GPBAR1, demonstrating therapeutic potential in preclinical models of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and certain cancers.[1][2][3][4] Its dual agonism allows for the modulation of multiple metabolic and inflammatory pathways.[5][6] Proper oral gavage administration is critical for achieving reliable and reproducible results in in vivo studies.

Mechanism of Action

BAR502 exerts its effects by simultaneously activating two key receptors involved in bile acid signaling:

- Farnesoid X Receptor (FXR): A nuclear receptor highly expressed in the liver and intestine.
 [5] Upon activation, FXR regulates genes involved in bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis.[1][5][7]
- G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5): A membrane-bound receptor found in various tissues, including the intestine, adipose tissue, and macrophages.
 [5][6][8] GPBAR1 activation stimulates the production of cyclic AMP (cAMP), leading to



downstream signaling cascades that influence energy expenditure, inflammation, and glucose metabolism.[1][5][6]

BAR502 has also been shown to act as a potent antagonist of the leukemia inhibitory factor receptor (LIFR), suggesting a role in cancer biology independent of its FXR and GPBAR1 agonism.[2][4][9]

Data Presentation

The following tables summarize quantitative data from preclinical studies involving the oral gavage administration of **BAR502** in mouse models.

Table 1: In Vivo Efficacy of BAR502 in a High-Fat Diet (HFD) Induced NASH Model



Parameter	Control (HFD)	BAR502 (15 mg/kg/day)	Duration	Key Outcomes for BAR502 Group	Reference
Body Weight	Significant increase	~10% reduction vs. HFD	8 weeks	Attenuated body weight gain	[1][3]
Insulin Sensitivity	Insulin resistant	Increased	8 weeks	Improved insulin sensitivity	[1][3]
Liver Histology	Severe steatohepatiti s and fibrosis	Reduced steatosis, inflammation, and fibrosis scores	8 weeks	Ameliorated liver damage	[1][3]
Gene Expression (Liver)	Increased SREPB1c, FAS, PPARy, CD36	Decreased SREPB1c, FAS, PPARy, CD36; Increased SHP, ABCG5	8 weeks	Modulation of lipid metabolism and bile acid synthesis genes	[1][3]
Gene Expression (Intestine)	-	Increased SHP, FGF15, GLP1	8 weeks	Activation of intestinal FXR and GPBAR1 targets	[1][3]

Table 2: In Vivo Efficacy of BAR502 in a Western Diet Induced NAFLD/NASH Model



Parameter	Control (Western Diet)	BAR502 (30 mg/kg/day)	Duration	Key Outcomes for BAR502 Group	Reference
Body Weight	Significant increase	Attenuated gain	7-8 weeks	Reduced body weight gain	[8][10]
Glucose Tolerance	Impaired	Improved	7 weeks	Enhanced glucose tolerance	[8][10]
Plasma Lipids	Elevated Cholesterol, LDL	Reduced Cholesterol, LDL	7 weeks	Improved lipid profile	[8][10]
Liver Histology	Steatohepatiti s, ballooning, fibrosis	Reduced fibrosis	7 weeks	Partial reversal of histopathologi cal features	[8]

Table 3: In Vivo Efficacy of BAR502 in a High-Fat Diet and Fructose (HFD-F) Model



Parameter	Control (HFD-F)	BAR502 (20 mg/kg/day)	Duration	Key Outcomes for BAR502 Group	Reference
Body Weight	Significant increase	Reduced gain	11 weeks	Attenuated body weight gain	[11]
Body Mass Index (BMI) & Lee Index	Increased	Reduced	11 weeks	Improved anthropometri cal parameters	[11]
Glucose Tolerance	Impaired	Improved	11 weeks	Ameliorated insulin resistance	[11]
Plasma Biochemistry	Elevated AST, ALT, Triglycerides, Cholesterol	Reduced levels	11 weeks	Improved biochemical profile	[11]

Experimental Protocols

Protocol 1: Oral Gavage Administration of BAR502 in a NASH Mouse Model

Objective: To evaluate the efficacy of **BAR502** in a diet-induced model of non-alcoholic steatohepatitis.

Materials:

- BAR502 powder
- Vehicle: 1% Methyl cellulose in drinking water[3] or Corn oil[1]
- C57BL/6 mice



- High-Fat Diet (HFD) (e.g., 60% kcal from fat) and fructose in drinking water (42 g/L)[1][3]
- Standard laboratory equipment for oral gavage (gavage needles, syringes)
- Analytical balance

Procedure:

- Animal Model Induction:
 - House C57BL/6 mice under controlled temperature (22°C) and a 12-hour light/dark cycle,
 with ad libitum access to food and water.[1]
 - Acclimatize mice for at least 5 days before the start of the experiment.[1]
 - Induce NASH by feeding mice a high-fat diet and providing fructose in their drinking water for 18 weeks.[1][3]
- BAR502 Formulation Preparation:
 - \circ For a 15 mg/kg dose in a 25g mouse with a gavage volume of 100 μ L:
 - Calculate the required concentration: (15 mg/kg * 0.025 kg) / 0.1 mL = 3.75 mg/mL.
 - Weigh the appropriate amount of BAR502 powder.
 - If using 1% methyl cellulose: Suspend the BAR502 powder in 1% methyl cellulose solution. Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
 - If using corn oil: Dissolve BAR502 in a small amount of ethanol first, then add to the corn oil to the final volume and mix evenly.[1] For example, a 100 μL stock solution of 25 mg/mL in ethanol can be added to 900 μL of corn oil for a final working solution.[1]
- Treatment Administration:
 - After 9-10 weeks of the HFD, randomize the mice into a vehicle control group and a
 BAR502 treatment group.[1][3]



- Administer BAR502 (15 mg/kg) or vehicle daily by oral gavage for the remaining 8 weeks of the study.[1][3] The gavage volume is typically 100 μL for mice.[3]
- Monitoring and Endpoint Analysis:
 - Monitor body weight and food intake regularly.[3]
 - At the end of the treatment period, perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT).[3]
 - Collect blood for biochemical analysis (e.g., AST, ALT, cholesterol, triglycerides, HDL).[3]
 [11]
 - Harvest liver and other tissues for histological analysis (H&E, Sirius Red staining) and gene expression analysis (RT-PCR).[3]

Protocol 2: Oral Gavage Administration of BAR502 in a Western Diet-Induced NAFLD Mouse Model

Objective: To assess the therapeutic effects of **BAR502** in a Western diet-induced model of NAFLD.

Materials:

- BAR502 powder
- Vehicle (e.g., 1% methyl cellulose)
- C57BL/6J male mice
- · Western Diet (high-fat, high-cholesterol) and fructose in drinking water
- Standard laboratory equipment for oral gavage

Procedure:

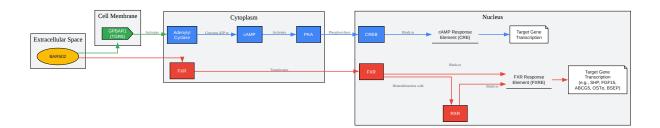
Animal Model Induction:



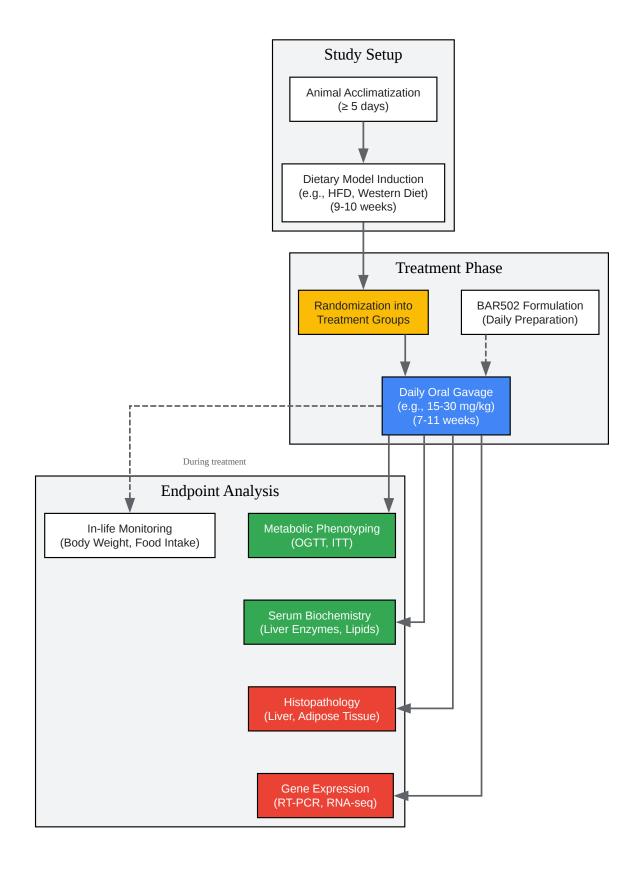
- Feed C57BL/6J male mice a Western diet for one week prior to randomization.[8]
- BAR502 Formulation Preparation:
 - Prepare the BAR502 suspension in the chosen vehicle at the desired concentration to deliver a 30 mg/kg dose.
- Treatment Administration:
 - Randomize mice into treatment groups: vehicle control, BAR502 (30 mg/kg), and potentially combination therapy groups (e.g., with UDCA).[8][10]
 - Administer the treatments daily by oral gavage for 7-8 weeks.[8][10]
- Monitoring and Endpoint Analysis:
 - Monitor body weight weekly.[8][10]
 - Perform OGTT at the end of the study.[8][10]
 - Collect serum for biochemical analysis of liver enzymes and lipid profile.[8][10]
 - Harvest liver tissue for histopathological assessment and RNA sequencing.[8]

Mandatory Visualization









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